2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one
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Overview
Description
2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one is a complex organic compound belonging to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one typically involves a multi-component reaction. One common method includes the condensation of 4-methoxybenzaldehyde, malononitrile, and 3,5-cyclohexanedione in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol under reflux conditions . The reaction mixture is then cooled to room temperature to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids as catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products
Reduction: Conversion of the nitro group to an amino group
Substitution: Formation of derivatives with different functional groups
Scientific Research Applications
2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and enzyme inhibition activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, bacterial cell walls, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of bacterial cell wall synthesis, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-amino-4-(4-methoxyphenyl)-3-nitro-4H,5H-pyrano[3,2-c]chromen-5-one stands out due to its unique combination of a pyranochromene core with a nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H14N2O6 |
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Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-3-nitro-4H-pyrano[3,2-c]chromen-5-one |
InChI |
InChI=1S/C19H14N2O6/c1-25-11-8-6-10(7-9-11)14-15-17(27-18(20)16(14)21(23)24)12-4-2-3-5-13(12)26-19(15)22/h2-9,14H,20H2,1H3 |
InChI Key |
QCYFEZFCQJBYAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC(=C2[N+](=O)[O-])N |
Origin of Product |
United States |
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